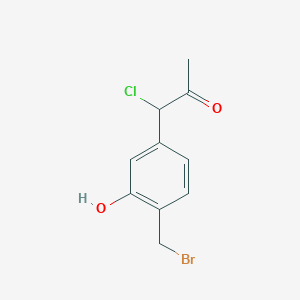
1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a hydroxyphenyl group, and a chloropropanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent functional group modifications. For example, starting with a hydroxyphenyl compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting bromomethyl derivative can then be subjected to chlorination using thionyl chloride or phosphorus trichloride to introduce the chloropropanone group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyphenyl group can undergo oxidation to form quinones or reduction to form phenols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles like water, alcohols, or amines.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Chlorination: Thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group with an amine can yield an aminomethyl derivative, while oxidation of the hydroxyphenyl group can produce a quinone derivative.
科学研究应用
1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The chloropropanone moiety can undergo nucleophilic addition reactions, further modulating the compound’s biological activity .
相似化合物的比较
Similar Compounds
1-(4-(Bromomethyl)phenyl)-1-chloropropan-2-one: Lacks the hydroxy group, resulting in different reactivity and biological properties.
1-(4-(Hydroxymethyl)-3-hydroxyphenyl)-1-chloropropan-2-one: Contains a hydroxymethyl group instead of a bromomethyl group, affecting its chemical behavior.
1-(4-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one: Features a methoxy group instead of a hydroxy group, altering its electronic properties.
Uniqueness
1-(4-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromomethyl and hydroxyphenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C10H10BrClO2 |
|---|---|
分子量 |
277.54 g/mol |
IUPAC 名称 |
1-[4-(bromomethyl)-3-hydroxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO2/c1-6(13)10(12)7-2-3-8(5-11)9(14)4-7/h2-4,10,14H,5H2,1H3 |
InChI 键 |
HTXPGIYLJJXNGR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC(=C(C=C1)CBr)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















